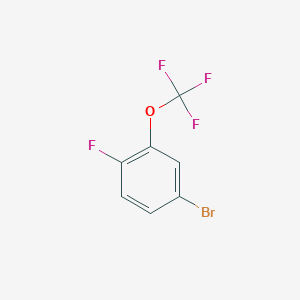

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is a versatile organic compound that has a wide range of applications in scientific research. It is a halogenated aromatic compound that has been used as a reagent in organic synthesis and as a building block for a variety of molecules. It has also been used as a reactant in a variety of catalytic processes. Due to its unique structure, this compound has a number of advantages over other aromatic compounds, such as its high solubility in organic solvents and its high reactivity.

Wissenschaftliche Forschungsanwendungen

Aryne Route to Naphthalenes

One of the notable applications of 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is in the aryne chemistry where it serves as a precursor for the synthesis of naphthalenes. Through a reaction with lithium diisopropylamide (LDA) and subsequent trapping and isomerization processes, this compound facilitates the formation of various phenyllithium intermediates. These intermediates can be further processed to produce 1- and 2-(trifluoromethoxy)naphthalenes, among other derivatives, demonstrating the compound's utility in complex organic synthesis pathways (Schlosser & Castagnetti, 2001).

Versatile Intermediates for Organofluorine Compounds

The versatility of this compound is further highlighted by its role in the generation of various (trifluoromethoxy)phenyllithiums, which act as key intermediates in synthesizing a wide range of new organofluorine compounds. This process involves the treatment of (trifluoromethoxy)benzene with sec-butyllithium and electrophilic reagents, leading to ortho-substituted derivatives in high yields. Such derivatives have applications in developing materials with unique properties, including increased lipophilicity and electron-withdrawing capabilities (Castagnetti & Schlosser, 2001).

Conformational Studies

In addition to synthetic applications, this compound has been studied for its structural and conformational properties. Research conducted through gas electron diffraction and quantum chemical calculations has provided insights into the geometric structure and conformational preferences of 4-fluoro(trifluoromethoxy)benzene, contributing to a deeper understanding of its physical and chemical behavior in different states (Shishkov et al., 2004).

Nucleophilic Trifluoromethoxylation

Another significant application involves the nucleophilic trifluoromethoxylation of aliphatic substrates, where this compound is used in generating trifluoromethoxide anions for substituting activated bromides. This method represents a novel approach to form aliphatic trifluoromethyl ethers, showcasing the compound's utility in introducing trifluoromethoxy groups to various molecular frameworks (Marrec et al., 2010).

Safety and Hazards

The compound is flammable and poses a moderate fire hazard when exposed to heat or flame . The vapour may travel a considerable distance to the source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . On combustion, it may emit toxic or irritating fumes . The compound is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNLJQEHOVQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590687 |

Source

|

| Record name | 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886496-45-3 |

Source

|

| Record name | 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)